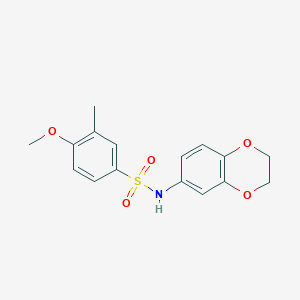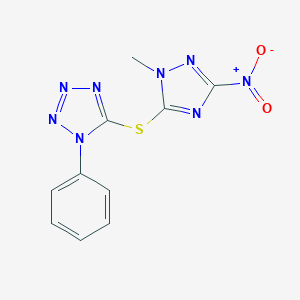
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether, also known as BZP, is a synthetic compound that has been widely studied for its potential use as a psychoactive drug. BZP belongs to the class of piperazine derivatives, which have been shown to have stimulant effects on the central nervous system. In recent years, BZP has gained attention as a potential research tool for studying the mechanisms of action of psychoactive drugs.
作用机制
The mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether is not fully understood, but it is believed to act by increasing the release of dopamine and serotonin in the brain. This leads to increased activity in the central nervous system, which can result in stimulant effects such as increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and headaches. Long-term use of this compound has been associated with liver and kidney damage, as well as neurological damage.
实验室实验的优点和局限性
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have a consistent and predictable effect on the central nervous system, which makes it a useful tool for studying the mechanisms of action of psychoactive drugs.
However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to have a number of adverse effects on the body, which can make it difficult to use in animal studies. It also has a short half-life, which can make it difficult to measure its effects over a long period of time.
未来方向
There are a number of future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether. One area of interest is the development of new synthetic compounds that have similar effects to this compound but with fewer adverse effects on the body. Another area of interest is the use of this compound as a research tool for studying the mechanisms of action of other psychoactive drugs. Finally, there is a need for further research on the long-term effects of this compound on the body, particularly with regard to its potential for causing liver and kidney damage.
合成方法
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether can be synthesized through a series of chemical reactions that involve the condensation of 2,6-dimethylphenol with benzhydryl bromide and piperazine. The resulting compound is then oxidized to form this compound. This synthesis method has been widely used in research laboratories to produce this compound for scientific studies.
科学研究应用
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether has been used in a number of scientific studies to investigate its potential as a research tool for studying the mechanisms of action of psychoactive drugs. One study found that this compound can act as a dopamine agonist, which suggests that it may have potential therapeutic applications for the treatment of Parkinson's disease. Another study found that this compound can increase the release of serotonin, which suggests that it may have potential as an antidepressant.
属性
分子式 |
C27H30N2O2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
1-(4-benzhydrylpiperazin-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C27H30N2O2/c1-21-10-9-11-22(2)27(21)31-20-25(30)28-16-18-29(19-17-28)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-15,26H,16-20H2,1-2H3 |
InChI 键 |
UUQSBHGBICQKCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)